

Application Notes and Protocols for Rapamycin in a Laboratory Setting

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Compound of Interest

Compound Name: *Frequentin*

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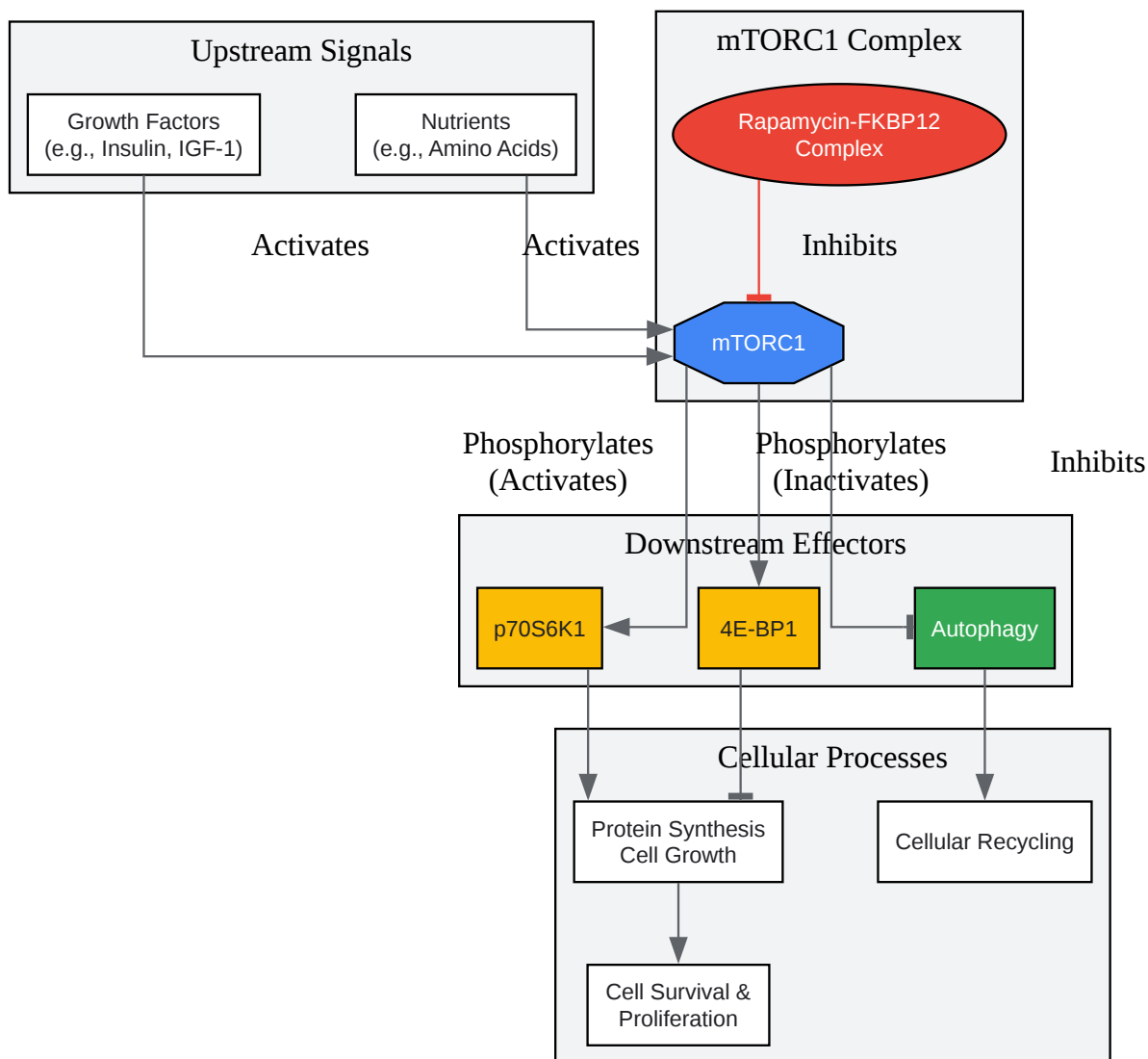
Introduction

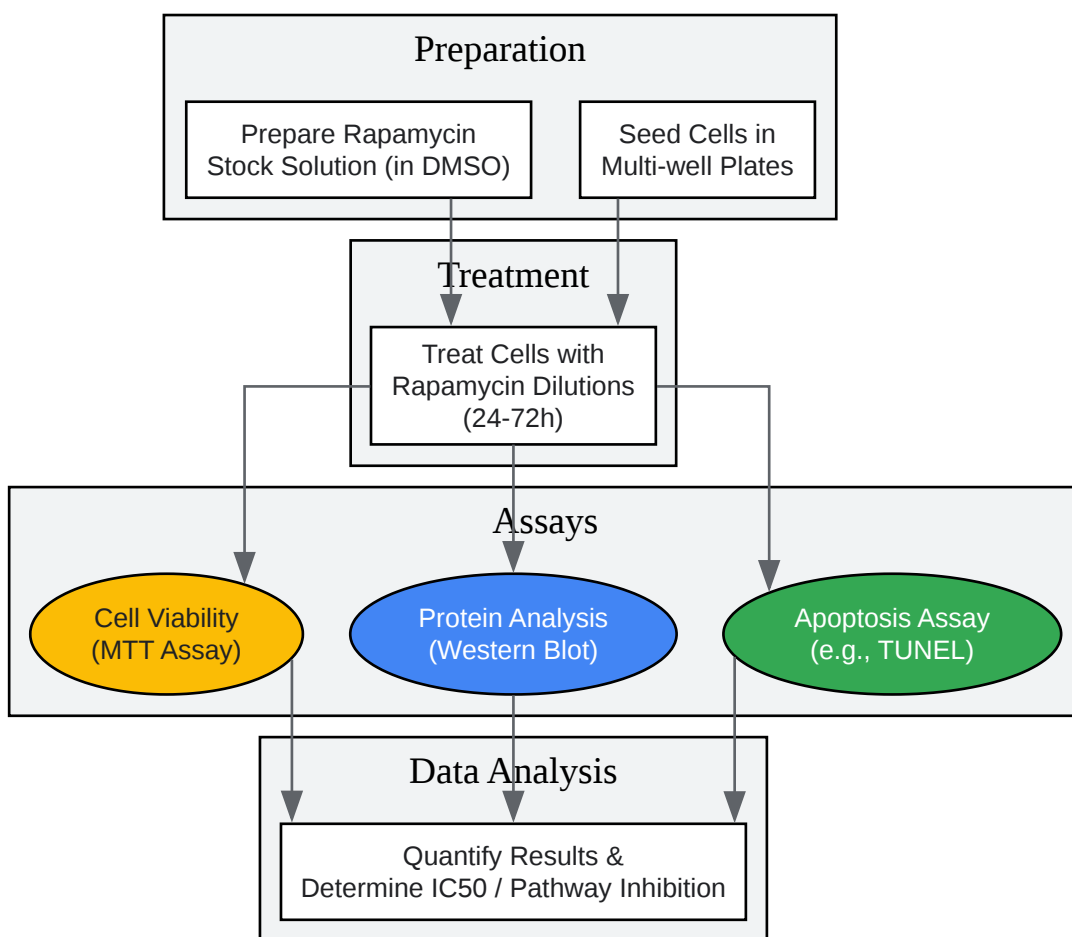
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as a natural product of the bacterium *Streptomyces hygroscopicus* from a soil sample of Easter Island (Rapa Nui)[1][2]. While initially investigated as an antifungal agent, its potent immunosuppressive and antiproliferative properties have led to its widespread use in both clinical and laboratory settings[2][3][4]. In the laboratory, rapamycin is a cornerstone tool for studying cellular growth, proliferation, metabolism, and aging, primarily due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway[3][4][5]. These notes provide detailed protocols and data for the effective use of rapamycin in a research environment.

Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12)[4][6]. This rapamycin-FKBP12 complex then binds directly to the mTOR protein, specifically to the mTOR Complex 1 (mTORC1), and acts as an allosteric inhibitor[4][6][7]. The inhibition of mTORC1 disrupts a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status to regulate key cellular processes such as protein synthesis, lipid synthesis, and autophagy[4]. Key downstream effectors of mTORC1 that are inhibited by rapamycin include p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in cell growth, proliferation, and promotion of autophagy[6][8].

mTOR Signaling Pathway Diagram





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